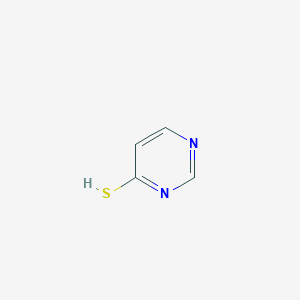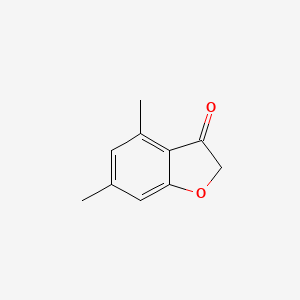
4,6-Dimethyl-3(2H)-benzofuranone
Übersicht
Beschreibung
4,6-Dimethyl-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3(2H)-benzofuranone involves several steps, often starting from benzofuran or its derivatives. One common method is through the Friedel-Crafts acylation of benzofuran with appropriate acyl chlorides, followed by cyclization and methylation processes. The typical reaction conditions include the use of catalysts such as AlCl3, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production methods for this compound often scale up laboratory synthetic routes. This involves the optimization of reaction conditions to improve yield and reduce by-products. Industrial setups may employ continuous flow reactors and advanced separation techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-3(2H)-benzofuranone undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to produce various oxidation products.
Reduction: It can be reduced under controlled conditions to form 4,6-Dimethyl-2,3-dihydrobenzofuran.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The reaction conditions depend on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions vary based on the type of reaction:
Oxidation may yield carboxylic acids or quinones.
Reduction typically produces dihydro derivatives.
Substitution can introduce halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,6-Dimethyl-3(2H)-benzofuranone is used as an intermediate in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules. Some analogs exhibit antibacterial and antifungal properties.
Medicine: The compound and its derivatives are investigated for potential pharmaceutical applications, including the development of new drugs. Its unique structure provides a scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavorings, and other specialty chemicals. Its stability and reactivity make it a valuable building block in various chemical processes.
5. Mechanism of Action: The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets The compound can bind to enzymes and receptors, influencing their activity The exact pathways depend on the biological context and the specific derivatives used
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzofuranone
6-Methylbenzofuranone
3-Methyl-2H-benzofuran
Uniqueness: 4,6-Dimethyl-3(2H)-benzofuranone is unique due to the presence of two methyl groups at specific positions on the benzofuran ring. This substitution pattern affects its chemical reactivity and biological activity, distinguishing it from similar compounds. The specific arrangement of functional groups provides distinct electronic and steric properties, influencing its behavior in various chemical and biological systems.
Conclusion: this compound is a compound of significant interest in multiple scientific fields. Its versatile reactivity, unique structure, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Understanding its preparation methods, chemical reactions, and mechanisms of action helps in harnessing its full potential for various applications.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(11)5-12-9(10)4-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSHVVAZDXSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)COC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301420 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-44-7 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

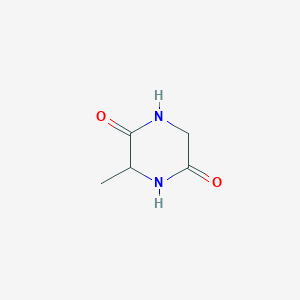


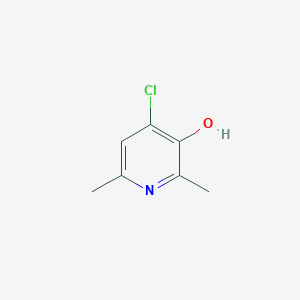
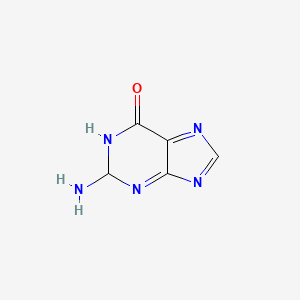


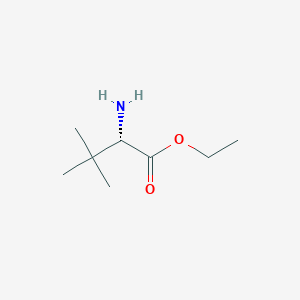

![3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile](/img/structure/B7810247.png)
![L-Proline, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B7810251.png)

